3-amino-5-methoxy-N-methylbenzamide
CAS No.: 1346245-37-1
Cat. No.: VC2718288
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346245-37-1 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 3-amino-5-methoxy-N-methylbenzamide |
| Standard InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-7(10)5-8(4-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
| Standard InChI Key | KOQALAOBEFSOPH-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC(=CC(=C1)OC)N |
| Canonical SMILES | CNC(=O)C1=CC(=CC(=C1)OC)N |
Introduction
3-Amino-5-methoxy-N-methylbenzamide is an organic compound belonging to the benzamide class, which are derivatives of benzoic acid. It is characterized by the presence of an amide group attached to the benzene ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as an intermediate in the synthesis of more complex molecules.
Synthesis of 3-Amino-5-Methoxy-N-Methylbenzamide
The synthesis of this compound typically involves the amidation of 3-amino-5-methoxybenzoic acid with N-methylamine. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction conditions typically involve an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is emphasized.
Types of Reactions
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Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Although not applicable directly to this compound, if a nitro group were present, it could be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
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Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas, palladium catalyst | - |
| Substitution | Nucleophiles (e.g., halides or alkoxides), base | - |
Major Products
| Reaction Type | Major Product |
|---|---|
| Oxidation | 3-Hydroxy-5-methoxy-N-methylbenzamide |
| Reduction | Not applicable directly |
| Substitution | Various substituted benzamides |
Biological and Medicinal Applications
3-Amino-5-methoxy-N-methylbenzamide is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also researched for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders. The compound's mechanism of action involves interaction with specific molecular targets in biological systems, modulating enzyme or receptor activity.
Scientific Research and Future Directions
Research on this compound is ongoing, focusing on its synthesis, chemical properties, and biological activities. Future studies may explore its efficacy in clinical settings and its potential as a precursor for more complex therapeutic molecules.
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